molecular formula C44H67N11O18 B124758 Glu-asn-asp-tyr-ile-asn-ala-ser-leu CAS No. 154301-48-1

Glu-asn-asp-tyr-ile-asn-ala-ser-leu

Katalognummer B124758
CAS-Nummer: 154301-48-1
Molekulargewicht: 1038.1 g/mol
InChI-Schlüssel: YWYBJTRQRSRIAG-IRRGQOHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glu-asn-asp-tyr-ile-asn-ala-ser-leu, commonly known as the peptide sequence RGD-IL-1α, is a bioactive peptide that has been extensively studied for its role in cell adhesion, migration, and proliferation. It is a short peptide consisting of nine amino acids and has been found to be a critical component in various biological processes, including wound healing, angiogenesis, and cancer metastasis.

Wirkmechanismus

The RGD-IL-1α peptide sequence binds to integrin receptors on the cell surface, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide sequence has also been found to interact with other proteins, such as fibronectin and vitronectin, which further enhances its biological activity.
Biochemical and Physiological Effects:
The RGD-IL-1α peptide sequence has several biochemical and physiological effects on cells. It promotes cell adhesion and spreading, which is essential for wound healing and tissue regeneration. The peptide sequence also stimulates cell migration, which is necessary for processes such as angiogenesis and cancer metastasis. Additionally, the peptide sequence has been found to promote cell proliferation, which is important for tissue growth and repair.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using the RGD-IL-1α peptide sequence in lab experiments is its ability to promote cell attachment and growth. This makes it a valuable tool for studying cell behavior in vitro. However, the peptide sequence has limitations in terms of its stability and solubility, which can affect its biological activity. Additionally, the peptide sequence may have different effects on different cell types, making it important to consider the specific experimental conditions.

Zukünftige Richtungen

There are several future directions for research on the RGD-IL-1α peptide sequence. One area of interest is the development of novel biomaterials that incorporate the peptide sequence for tissue engineering and regenerative medicine applications. Additionally, there is ongoing research on the use of the peptide sequence for targeted drug delivery and cancer therapy. Further studies are also needed to better understand the mechanism of action of the peptide sequence and its interactions with other proteins in the extracellular matrix.

Synthesemethoden

The RGD-IL-1α peptide sequence can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The RGD-IL-1α peptide sequence has several applications in scientific research. It has been used as a tool for studying cell adhesion, migration, and proliferation. The peptide sequence is often immobilized onto surfaces to promote cell attachment and growth, making it a valuable tool for tissue engineering and regenerative medicine.

Eigenschaften

CAS-Nummer

154301-48-1

Produktname

Glu-asn-asp-tyr-ile-asn-ala-ser-leu

Molekularformel

C44H67N11O18

Molekulargewicht

1038.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1

InChI-Schlüssel

YWYBJTRQRSRIAG-IRRGQOHVSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Andere CAS-Nummern

154301-48-1

Sequenz

ENDYINASL

Synonyme

ENDYINASL
Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu
glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.